molecular formula C22H14N2O4 B13806666 2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone CAS No. 5791-64-0

2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone

Cat. No.: B13806666
CAS No.: 5791-64-0
M. Wt: 370.4 g/mol
InChI Key: NRJPXRSODWVILF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone typically involves the reaction of aniline, 2-nitrobenzaldehyde, and zinc chloride . The process includes several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinacridone derivatives, which have different colors and properties depending on the substituents introduced .

Mechanism of Action

The mechanism of action of 2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone involves its interaction with molecular targets such as enzymes and receptors. The compound’s planar structure allows it to intercalate into DNA, potentially disrupting cellular processes and leading to its anticancer effects . Additionally, its ability to absorb and emit light makes it useful in imaging applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of stability, vibrant color, and potential biological activity. Its specific structure allows for diverse applications in various fields, making it a valuable compound in both research and industry .

Properties

CAS No.

5791-64-0

Molecular Formula

C22H14N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

2,9-dimethyl-5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone

InChI

InChI=1S/C22H14N2O4/c1-9-3-5-13-11(7-9)19(25)15-17(23-13)22(28)16-18(21(15)27)24-14-6-4-10(2)8-12(14)20(16)26/h3-8H,1-2H3,(H,23,25)(H,24,26)

InChI Key

NRJPXRSODWVILF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C2=O)C(=O)C4=C(C3=O)C(=O)C5=C(N4)C=CC(=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.